5-(2,5-Difluorophenyl)pyridin-3-ol
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Overview
Description
5-(2,5-Difluorophenyl)pyridin-3-ol is a chemical compound characterized by the presence of a pyridine ring substituted with a difluorophenyl group and a hydroxyl group.
Preparation Methods
The synthesis of 5-(2,5-Difluorophenyl)pyridin-3-ol typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often include the use of solvents like acetonitrile and temperatures ranging from room temperature to reflux . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.
Chemical Reactions Analysis
5-(2,5-Difluorophenyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced pyridine derivatives.
Scientific Research Applications
5-(2,5-Difluorophenyl)pyridin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 5-(2,5-Difluorophenyl)pyridin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions, leading to high binding affinity and specificity. This makes it a potent inhibitor or modulator of various biological pathways .
Comparison with Similar Compounds
Similar compounds to 5-(2,5-Difluorophenyl)pyridin-3-ol include other fluorinated pyridines and phenylpyridines. For example:
5-(2,3-Difluorophenyl)pyridin-3-ol: This compound has a similar structure but with fluorine atoms in different positions, leading to different chemical and biological properties.
2,5-Difluoropyridine: Lacks the hydroxyl group, which significantly alters its reactivity and applications.
3-Hydroxy-2,5-difluoropyridine: Similar to this compound but with the hydroxyl group directly attached to the pyridine ring, affecting its chemical behavior.
Properties
IUPAC Name |
5-(2,5-difluorophenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO/c12-8-1-2-11(13)10(4-8)7-3-9(15)6-14-5-7/h1-6,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDFTFOUBRXUSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC(=CN=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682728 |
Source
|
Record name | 5-(2,5-Difluorophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261998-51-9 |
Source
|
Record name | 5-(2,5-Difluorophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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